molecular formula C6H5Cl2N3O2 B8048015 (2,3-Dichloro-6-nitrophenyl)-hydrazine

(2,3-Dichloro-6-nitrophenyl)-hydrazine

Cat. No. B8048015
M. Wt: 222.03 g/mol
InChI Key: SCCYTTMQISVZNF-UHFFFAOYSA-N
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Description

“(2,3-Dichloro-6-nitrophenyl)-hydrazine” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.04 . The compound is typically stored in a dark place, sealed and dry, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2,3-Dichloro-6-nitrophenyl)-hydrazine” is 1S/C7H6Cl2N2O2/c8-5-1-2-6 (11 (12)13)4 (3-10)7 (5)9/h1-2H,3,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2,3-Dichloro-6-nitrophenyl)-hydrazine” is a solid or liquid at room temperature . It has a boiling point of 317.4±37.0°C at 760 mmHg . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.191 mg/ml .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2,3-dichloro-6-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c7-3-1-2-4(11(12)13)6(10-9)5(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCYTTMQISVZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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